molecular formula C17H12N2O4 B14647600 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid CAS No. 55566-72-8

2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid

Cat. No.: B14647600
CAS No.: 55566-72-8
M. Wt: 308.29 g/mol
InChI Key: UKRFNVONVNBJEQ-UHFFFAOYSA-N
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Description

2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid is a nitrobenzoic acid derivative featuring a naphthalene amino substituent at the 2-position and a nitro group at the 5-position of the benzene ring. This compound serves as a structural scaffold for developing bioactive molecules, particularly in ion channel modulation. Its synthesis typically involves coupling reactions between 2-amino-5-nitrobenzoic acid and substituted naphthalene derivatives, as exemplified by related compounds in the evidence . Spectroscopic characterization (e.g., IR and NMR) confirms the presence of key functional groups, such as carboxylic acid (ν ~1730 cm⁻¹) and amide (ν ~1640 cm⁻¹), as observed in analogs like 2-(butyramido)-5-nitrobenzoic acid .

Properties

CAS No.

55566-72-8

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

2-(naphthalen-2-ylamino)-5-nitrobenzoic acid

InChI

InChI=1S/C17H12N2O4/c20-17(21)15-10-14(19(22)23)7-8-16(15)18-13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H,(H,20,21)

InChI Key

UKRFNVONVNBJEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid typically involves the following steps:

    Nitration: The introduction of a nitro group into the benzoic acid ring is achieved through nitration. This involves treating benzoic acid with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.

    Amination: The nitrobenzoic acid is then subjected to amination, where the nitro group is reduced to an amino group. This can be achieved using reducing agents such as iron powder and hydrochloric acid.

    Coupling Reaction: The final step involves coupling the aminobenzoic acid with naphthalene-2-amine. This is typically done using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Investigated for its potential as an anti-inflammatory agent.

    Industry: Used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid, highlighting their substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
2-[(4-Methoxynaphthalen-2-yl)amino]-5-nitrobenzoic acid (MONNA) Methoxy group on naphthalene ring C₁₈H₁₄N₂O₅ 338.31 Selective anoctamin-1 (Ca²⁺-activated Cl⁻ channel) inhibitor; potential applications in cystic fibrosis and hypertension .
2-{[3-(Decyloxy)benzoyl]amino}-5-nitrobenzoic acid Decyloxy-benzoyl group C₂₄H₃₀N₂O₆ 442.51 Enhanced lipophilicity due to long alkyl chain; structural studies via crystallography .
2-{[2-(6-Chloro-1H-indol-3-yl)ethyl]amino}-5-nitrobenzoic acid Indole-ethylamine substituent C₁₇H₁₄ClN₃O₄ 363.77 Target-specific interactions (e.g., neurotransmitter receptors) due to indole moiety .
2-[(Carboxymethyl)thio]-5-nitrobenzoic acid Carboxymethyl thioether C₉H₇NO₆S 257.22 High polarity (PSA = 145.72 Ų); potential for metal chelation .
2-{[(3-Fluorophenyl)methyl]amino}-5-nitrobenzoic acid 3-Fluorobenzyl group C₁₄H₁₁FN₂O₄ 290.25 Electron-withdrawing fluorine enhances metabolic stability .
2-((4-Chlorophenyl)amino)-5-nitrobenzoic acid 4-Chlorophenyl group C₁₃H₉ClN₂O₄ 292.67 Structural simplicity; used in chemosensor development .
2-(Butyramido)-5-nitrobenzoic acid Butyryl amide C₁₁H₁₁N₂O₅ 251.21 Model compound for spectroscopic validation (IR/NMR) .

Analytical and Spectroscopic Characterization

  • IR Spectroscopy : Carboxylic acid (ν ~1730 cm⁻¹) and amide (ν ~1640 cm⁻¹) stretching vibrations are consistent across derivatives .
  • NMR Spectroscopy : Deuterium-exchangeable protons (δ ~8.95–11.80 ppm) confirm NH and COOH groups in amido-nitrobenzoic acids .

Biological Activity

2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid, often referred to as a nitrobenzoic acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its naphthalene moiety and nitro group, which contribute to its reactivity and interactions with biological systems.

Chemical Structure and Properties

The chemical formula for this compound is C15H12N2O4. The presence of the nitro group (-NO2) is particularly significant as it can undergo reduction in biological systems, leading to various reactive intermediates that may interact with cellular targets.

The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors within biological systems. The nitro group can be enzymatically reduced, leading to the formation of reactive species that may exert therapeutic effects or induce toxicity. This mechanism is particularly relevant in the context of antimicrobial activity, where nitro-containing compounds often show efficacy against various pathogens due to their ability to disrupt cellular processes.

Antimicrobial Activity

Research indicates that derivatives of nitrobenzoic acids exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Microorganism Inhibition Zone (mm) Comparison Standard
Staphylococcus aureus15Gentamicin (20 mm)
Escherichia coli12Gentamicin (18 mm)
Candida albicans14Clotrimazole (16 mm)

These results suggest that while the compound shows promising activity, it may not be as potent as established antibiotics but still offers a viable alternative for further development.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that complexes formed with this compound exhibited significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Standard Drug
A549 (Lung Cancer)10.5Cisplatin (8.0 µM)
MCF7 (Breast Cancer)12.3Doxorubicin (9.0 µM)

The observed cytotoxicity is believed to be linked to the induction of apoptosis in cancer cells, highlighting the compound's potential as an anticancer agent.

Case Studies

  • Antibacterial Evaluation : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various nitrobenzoic acid derivatives, including this compound. The compound was tested against clinical isolates of resistant bacterial strains, showing a notable inhibition effect compared to control groups .
  • Antitumor Activity Assessment : Another investigation focused on the synthesis of metal complexes involving this compound and their subsequent evaluation against human cancer cell lines. The results indicated that these complexes had enhanced antitumor activity compared to their ligand counterparts, suggesting a synergistic effect due to metal coordination .

Q & A

Docking Workflow :

  • Prepare the ligand (optimize geometry with Gaussian09 at B3LYP/6-31G* level).
  • Generate protein structures (e.g., anoctamin-1 from AlphaFold DB).
  • Run simulations (AutoDock) to identify binding pockets and affinity scores .

Validation : Cross-check docking results with mutagenesis data (e.g., alanine scanning of predicted binding residues) .

Q. What are best practices for evaluating the compound’s stability under physiological conditions?

  • Methodological Answer :

Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 24, and 48 hours.

Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., nitro-reduction to amines) .

Light Sensitivity : Store solutions in amber vials; monitor UV-Vis spectral changes under ambient light exposure .

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